methyl 4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-25-17(22)11-6-8-12(9-7-11)18-16(21)10-15-19-13-4-2-3-5-14(13)26(23,24)20-15/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGDQUOBOUUXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,4-benzothiadiazine-1,1-dioxide derivatives, to which this compound belongs, have been reported to have a variety of biological activities. These include acting as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer agents, KATP channel activators, and AMPA receptor modulators.
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity. For instance, compounds having substitutions at the 7-position and 3-position were found to be effective and selective inhibitors of insulin release from rat pancreatic B cells.
Biochemical Analysis
Biochemical Properties
Methyl 4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. It also affects the expression of various genes involved in cell growth, differentiation, and apoptosis. These cellular effects highlight the potential of this compound in modulating cellular functions and its therapeutic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These molecular mechanisms provide insights into how this compound can be used to target specific biochemical pathways for therapeutic purposes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and modulating metabolic pathways. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it can modulate the activity of enzymes involved in lipid metabolism, affecting lipid levels and distribution. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within different tissues also affects its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression. Alternatively, it can be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Benzothiadiazine vs. Benzothiazine Derivatives
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate () shares a sulfur-containing heterocycle but differs in oxygen placement and substituents. Synthesis of benzothiazine derivatives involves sulfonylation of anthranilic acids, avoiding isomer formation by pre-functionalizing the benzene ring . In contrast, benzothiadiazine derivatives like the target compound may face challenges in regioselective substitutions due to multiple reactive centers .
Quinoline and Quinazolinone Derivatives
Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1, ) feature a quinoline core instead of benzothiadiazine. However, the benzothiadiazine’s sulfone group may increase polarity and metabolic stability. Quinazolinones () incorporate a fused pyrimidine ring, enabling diverse hydrogen-bonding interactions absent in the target compound .
Functional Group Variations
Acetamido Linker Comparisons
The acetamido group in the target compound is shared with methyl 2-(2-(1H-indol-3-yl)acetamido)benzoate (CI-a, ). However, CI-a’s indole substituent introduces aromatic bulk, likely reducing solubility compared to the benzothiadiazine’s sulfone group. Reduction of CI-a to indoline derivatives (CI-b, ) demonstrates how saturation of the heterocycle alters electronic properties and reactivity .
Ester Group Modifications
Methyl benzoate esters are common in compounds like C1–C7 () and quinazolinones (). The ester’s lipophilicity enhances membrane permeability but may limit aqueous solubility. Halogenated variants (e.g., C2–C4, ) introduce electronegative substituents, increasing melting points and stability . The target compound’s unsubstituted benzoate may prioritize metabolic cleavage over prolonged activity.
Preparation Methods
Preparation of o-Azidobenzenesulfonamide
The benzothiadiazine dioxide scaffold is constructed via an intramolecular aza-Wittig reaction. Starting with o-azidobenzenesulfonamide (10 ), treatment with ethyl carbonochloridate in the presence of triethylamine yields an intermediate amide (9 ), which undergoes cyclization under thermal conditions to form 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxide (13 ).
Optimization Insight :
Hydrolysis to Benzothiadiazine-3-one 1,1-Dioxide
Acid-catalyzed hydrolysis of 13 (e.g., ethanolic HCl) cleaves the ethoxy group, yielding 2-substituted benzothiadiazine-3-one 1,1-dioxide (15 ).
Reaction Conditions :
Introduction of Acetic Acid Sidechain
Alkylation of 15 with ethyl bromoacetate in DMF using K₂CO₃ as base affords the ethyl ester derivative, which is subsequently saponified to yield the carboxylic acid.
Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Alkylation | 78 | 95 |
| Saponification | 92 | 99 |
Synthesis of Methyl 4-Aminobenzoate
Esterification of 4-Aminobenzoic Acid
4-Aminobenzoic acid is esterified using methanol and concentrated H₂SO₄ under reflux:
Procedure :
-
4-Aminobenzoic acid (5.42 g, 39.5 mmol) in methanol (30 mL) with H₂SO₄ (5 mL) yields 5.22 g (87%) of methyl 4-aminobenzoate after workup.
Analytical Validation :
Amide Coupling and Final Assembly
Activation of Benzothiadiazine Acetic Acid
The carboxylic acid (R = CH₂CO₂H ) is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with methyl 4-aminobenzoate in dichloromethane (DCM) with pyridine as base.
Critical Parameters :
-
Molar ratio (acyl chloride:amine = 1.2:1) ensures complete conversion.
-
Reaction at 0°C→rt minimizes side reactions.
Yield : 82–88% after recrystallization from ethanol/water.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp (°C) | 0–25 | Maximizes 88% |
| Coupling Time (h) | 4–6 | >85% conversion |
| Base | Pyridine | Minimizes hydrolysis |
Industrial-Scale Considerations
Catalytic Hydrogenation Adaptations
Lessons from 4-aminomethylbenzoic acid synthesis (Pd/C, H₂ pressure) suggest:
-
Catalyst Loading : 5–10% Pd/C achieves >93% yield in hydrogenations.
-
Stirring Speed : 1500 rpm enhances gas-liquid mixing, critical for reproducibility.
Table 1 : Stirring Speed vs. Yield in Hydrogenation
| Speed (rpm) | Time (h) | Yield (%) |
|---|---|---|
| 700 | 8.5 | 62 |
| 1500 | 3.5 | 93.5 |
Q & A
Basic: How can synthesis conditions for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic adjustment of reaction parameters:
- Temperature: Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may promote side reactions. Lower temperatures (40–60°C) improve selectivity for the acetamido linkage .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates, while dichloromethane minimizes ester hydrolysis .
- Catalysts: Use of coupling agents like HATU or DCC improves amide bond formation efficiency .
- Monitoring: Employ TLC or HPLC to track reaction progress and purity .
Basic: What analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the benzothiadiazine and acetamido groups. Aromatic protons in the benzoate moiety typically resonate at δ 7.8–8.2 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+Na]⁺ peaks) and detects impurities via isotopic patterns .
- HPLC: Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How can molecular docking studies elucidate its mechanism of action against biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with known benzothiadiazine interactions (e.g., viral proteases, kinase domains) .
- Docking Software: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Key residues (e.g., catalytic triads) should form hydrogen bonds with the 1,1-dioxo group .
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolic Stability: Test compound stability in liver microsomes to account for species-specific degradation .
- Data Normalization: Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .
Advanced: What computational methods predict its three-dimensional conformation and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the benzothiadiazine ring .
- Molecular Dynamics (MD): Simulate solvation effects in water or lipid bilayers to assess membrane permeability .
- QSAR Models: Corinate substituent electronic parameters (Hammett σ) with bioactivity to guide derivative design .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: The benzoate ester hydrolyzes rapidly at pH > 8.0; use buffered solutions (pH 6.5–7.5) for storage .
- Thermal Stability: Decomposition occurs above 150°C; store at –20°C in amber vials to prevent photodegradation .
- Lyophilization: For long-term stability, lyophilize with cryoprotectants (e.g., trehalose) .
Advanced: How to design analogs with improved pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement: Substitute the methyl benzoate with ethyl or tert-butyl esters to modulate lipophilicity (logP) .
- Pro-drug Strategies: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Metabolic Blocking: Fluorinate the benzothiadiazine ring to reduce CYP450-mediated oxidation .
Basic: What challenges arise in solubility and formulation for in vivo studies?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for IP/IV administration .
- Nanoformulation: Encapsulate in PLGA nanoparticles to improve bioavailability and reduce renal clearance .
Advanced: How to evaluate synergistic effects with other therapeutics in combination studies?
Methodological Answer:
- Isobologram Analysis: Determine additive/synergistic interactions using fixed-ratio combinations (e.g., 1:1 to 1:4) .
- Mechanistic Profiling: Use transcriptomics to identify pathways co-targeted by the compound and adjuvant drugs .
Advanced: What analytical workflows identify metabolic pathways and degradation products?
Methodological Answer:
- LC-MS/MS: Profile metabolites in hepatocyte incubations. Major Phase I metabolites often involve hydroxylation of the benzothiadiazine ring .
- Isotope Labeling: Use ¹⁴C-labeled acetamido groups to track excretion pathways in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
